1-Furfurylpyrrolidine
Description
1-Furfurylpyrrolidine (CAS: Not explicitly provided; molecular formula: $ \text{C}9\text{H}{13}\text{NO} $) is a heterocyclic compound featuring a pyrrolidine ring substituted with a furfuryl group. It is a proline-derived Maillard reaction product, formed during thermal processing of amino acids and reducing sugars . This compound is notably identified as a key flavor constituent in dried, roasted squid aroma and is naturally found in mollusks . Its furan moiety contributes to its role in food flavoring, particularly in savory and umami-rich profiles. Unlike synthetic analogs, this compound’s occurrence in natural sources underscores its relevance in food chemistry and sensory science.
Properties
IUPAC Name |
1-(furan-2-ylmethyl)pyrrolidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-2-6-10(5-1)8-9-4-3-7-11-9/h3-4,7H,1-2,5-6,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCUCAGXTNHLEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396158 | |
| Record name | Pyrrolidine, 1-(2-furanylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61893-12-7 | |
| Record name | 1-(2-Furanylmethyl)pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61893-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrrolidine, 1-(2-furanylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Furfurylpyrrolidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040037 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Comparison with Similar Compounds
Structural Analogs of Pyrrolidine Derivatives
Pyrrolidine derivatives are widely studied for their biological and industrial applications. Below is a comparative analysis of 1-furfurylpyrrolidine with structurally related compounds:
Key Structural Differences :
- Substituent Complexity : this compound has a simple furfuryl group, whereas analogs like 1-[2-(2-fluorophenyl)-1-phenylethyl]pyrrolidine feature bulky aromatic substituents, likely enhancing lipid solubility for pharmaceutical use .
- Functional Groups : The hydroxyethyl derivative ($ \text{-CH}2\text{CH}2\text{OH} $) introduces polarity, making it suitable for aqueous-phase reactions, unlike the hydrophobic fluorophenyl analog .
- Furan Modifications : 1-[(5-Methylfuran-2-yl)methyl]pyrrolidine includes a methyl group on the furan ring, which may alter volatility and flavor intensity compared to this compound .
Functional Analogs in Flavor Chemistry
This compound belongs to a class of proline-derived Maillard products , which include:
- 2-(1-Pyrrolidinyl)-2-cyclopenten-1-one: A cyclopentenone derivative with a pyrrolidine ring, contributing caramel-like notes .
- 2-(2-Furanyl)piperidine : A piperidine analog with a furan substituent; differs in ring size (6-membered vs. pyrrolidine’s 5-membered), affecting flavor stability .
Flavor Profile Comparison :
Preparation Methods
Alkylation of Pyrrolidine with Furfuryl Halides
Pyrrolidine can undergo nucleophilic substitution with furfuryl halides (e.g., furfuryl chloride or bromide) in the presence of a base. This method is analogous to the synthesis of N-alkylpyrrolidines:
$$
\text{Pyrrolidine} + \text{Furfuryl-X} \xrightarrow{\text{Base}} \text{this compound} + \text{HX} \quad (X = \text{Cl, Br})
$$
Reaction conditions typically involve polar aprotic solvents (e.g., tetrahydrofuran) and temperatures of 60–80°C. The basic fraction of smoke condensates, where this compound was detected, may form via similar alkylation during combustion.
Reductive Amination of Furfural with Pyrrolidine
Furfural (C₅H₄O₂), a biomass-derived aldehyde, can react with pyrrolidine in a reductive amination process. This one-pot method uses a reducing agent such as sodium cyanoborohydride (NaBH₃CN):
$$
\text{Furfural} + \text{Pyrrolidine} \xrightarrow{\text{NaBH₃CN}} \text{this compound} + \text{H₂O}
$$
This route is advantageous for its mild conditions (room temperature, aqueous/organic solvent mixtures) and high atom economy.
Mannich Reaction with Furfurylamine
The Mannich reaction offers a three-component approach using furfurylamine, formaldehyde, and a ketone or secondary amine. While less direct, this method could yield this compound derivatives under acidic catalysis:
$$
\text{Furfurylamine} + \text{Formaldehyde} + \text{Pyrrolidine} \xrightarrow{\text{H⁺}} \text{this compound} + \text{H₂O}
$$
Analytical Characterization Data
Chromatographic Properties
In GC-MS analyses, this compound elutes at approximately 6.29 minutes under the following conditions:
- Column : 50 m × 0.25 mm i.d. glass capillary
- Stationary phase : UCON 50-HB-2000
- Temperature program : 50°C (2 min) → 10°C/min → 250°C
Mass Spectrometric Features
Key MS fragments (electron ionization, 70 eV) include:
- m/z 151 : Molecular ion ([M]⁺)
- m/z 96 : Loss of the furfuryl group ([C₅H₅O]⁺)
- m/z 67 : Pyrrolidine ring fragment ([C₄H₈N]⁺)
Challenges and Research Gaps
Isolation and Purification
The compound’s presence in complex matrices like smoke condensates complicates isolation. Fractionation techniques (e.g., HPLC, pH-dependent solvent partitioning) are necessary to obtain pure samples.
Yield Optimization
No yield data exists for this compound synthesis. Analogous N-alkylpyrrolidine syntheses report yields of 40–70%, suggesting similar ranges for this compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Furfurylpyrrolidine in laboratory settings?
- Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution or cross-coupling reactions. For example, pyrrolidine can react with furfuryl halides (e.g., furfuryl bromide) under basic conditions (e.g., NaH or K₂CO₃) in anhydrous solvents like THF or DMF. Reaction optimization should focus on temperature control (0–60°C) and catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling). Post-synthesis purification via column chromatography or recrystallization ensures high yields (>75%) and purity (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR identifies protons in the furan ring (δ 6.2–7.4 ppm) and pyrrolidine moiety (δ 2.5–3.5 ppm). ¹³C NMR confirms the quaternary carbon in the furan ring (δ 110–150 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (m/z ≈ 165.21 g/mol) and fragmentation patterns.
- IR Spectroscopy : Stretching frequencies for C-O (1250 cm⁻¹) and C-N (1180 cm⁻¹) bonds confirm functional groups. Structural analogs in (e.g., sulfonyl-pyrrolidine derivatives) demonstrate similar characterization workflows .
Q. How can researchers ensure the purity of this compound for analytical applications?
- Methodological Answer : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Compare retention times against a certified reference standard. For quality control, quantify impurities (<0.1%) using LC-MS. highlights the use of pyrrolidine derivatives as reference standards in analytical chemistry, emphasizing the need for batch-specific validation .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data for this compound derivatives be resolved?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines, incubation times). Standardize protocols using guidelines from :
- Replicate experiments under identical conditions (pH, temperature, solvent).
- Validate bioactivity via orthogonal assays (e.g., enzymatic inhibition and cell viability tests).
- Perform meta-analyses of published data to identify confounding variables (e.g., substituent effects) .
Q. What computational methods predict the reactivity of this compound in novel reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and reaction pathways. For example:
- Electrophilic Aromatic Substitution : Calculate Fukui indices to predict regioselectivity on the furan ring.
- Cross-Coupling Reactions : Simulate catalytic cycles using Pd-ligand complexes.
- Solvent Effects : Use COSMO-RS to optimize reaction media. provides reaction mechanisms for analogous pyrrolidine derivatives, supporting computational workflows .
Q. How can this compound be incorporated into polymer matrices to enhance material properties?
- Methodological Answer :
- In-Situ Polymerization : Mix this compound with monomers (e.g., styrene or acrylates) and initiators (e.g., AIBN) under nitrogen.
- Post-Polymerization Modification : Graft the compound onto pre-formed polymers via click chemistry (e.g., CuAAC).
- Performance Testing : Assess mechanical strength (tensile testing) and thermal stability (TGA/DSC). demonstrates that pyrrolidine derivatives improve polymer flexibility and thermal resistance by up to 40% .
Data Contradiction and Validation
Q. How should researchers address discrepancies in the reported solubility of this compound across studies?
- Methodological Answer :
- Standardized Solubility Tests : Use the shake-flask method in USP/NF-compliant buffers ().
- Control Variables : Document temperature (±0.1°C), ionic strength, and solvent purity.
- Cross-Validate : Compare results with computational solubility predictions (e.g., Hansen Solubility Parameters) .
Experimental Design
Q. What strategies optimize the scalability of this compound synthesis for multi-gram production?
- Methodological Answer :
- Flow Chemistry : Continuous reactors minimize side reactions and improve yield consistency.
- Catalyst Recycling : Use immobilized catalysts (e.g., Pd on carbon) to reduce costs.
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring. ’s reaction table provides scalable conditions (e.g., elevated temperatures and solvent recycling) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
